Ethyl 2-(1-adamantylcarbonyl)hydrazinecarboxylate
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Overview
Description
N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE is a chemical compound derived from adamantane, a highly symmetrical polycyclic cage molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE typically involves the following steps:
Esterification: Adamantane-1-carboxylic acid is esterified with methanol to yield methyl adamantane-1-carboxylate.
Hydrazine Reaction: The methyl ester is then reacted with hydrazine hydrate to produce adamantane-1-carbohydrazide.
Ethoxycarbonylation: Finally, the adamantane-1-carbohydrazide is treated with ethyl chloroformate to obtain N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE
Industrial Production Methods
While specific industrial production methods for N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Substituted Hydrazides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but they often involve disruption of metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carbohydrazide: A precursor in the synthesis of N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE.
N’-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide: A derivative with potential antibacterial properties.
N’-[(5-Nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide: Another derivative with unique structural and functional properties.
Uniqueness
N’-(ETHOXYCARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE stands out due to its ethoxycarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O3 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
ethyl N-(adamantane-1-carbonylamino)carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-2-19-13(18)16-15-12(17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
FIERUKGLFRLPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
solubility |
21 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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